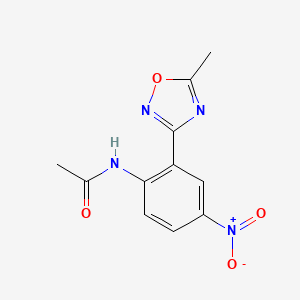

3-(2-Acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)-4-nitrophenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4/c1-6(16)12-10-4-3-8(15(17)18)5-9(10)11-13-7(2)19-14-11/h3-5H,1-2H3,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQNBSGLENWDIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-Acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole typically involves the following steps:

Nitration: The starting material, 2-acetamidophenol, undergoes nitration to introduce a nitro group at the 5-position, yielding 2-acetamido-5-nitrophenol.

Cyclization: The nitrophenol derivative is then subjected to cyclization with an appropriate reagent, such as acetic anhydride, to form the oxadiazole ring.

Methylation: Finally, the oxadiazole ring is methylated at the 5-position using a methylating agent like methyl iodide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(2-Acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, nucleophiles, and oxidizing agents like potassium permanganate. Major products formed from these reactions include amino derivatives, substituted oxadiazoles, and oxidized compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. Specifically, 3-(2-Acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole has been tested against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, demonstrating potential for use in developing new antibiotics .

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases. The mechanism involves the modulation of signaling pathways related to inflammation .

Analgesic Effects

In animal models, this oxadiazole derivative exhibited analgesic effects comparable to established pain relievers. The compound's ability to interact with pain pathways makes it a candidate for further development as a non-opioid analgesic .

Material Science

Polymer Additives

3-(2-Acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its inclusion in polycarbonate and polyamide matrices has resulted in improved material performance under thermal stress .

Fluorescent Materials

The compound's unique structure allows it to be used in the synthesis of fluorescent materials. It has been employed in the development of sensors and imaging agents due to its fluorescence properties when subjected to UV light. This application is particularly relevant in biomedical imaging and diagnostics .

Data Tables

| Application Area | Specific Uses | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against Gram-positive bacteria |

| Anti-inflammatory drugs | Inhibition of pro-inflammatory cytokines | |

| Analgesics | Comparable effects to traditional pain relievers | |

| Material Science | Polymer additives | Enhanced thermal stability and mechanical properties |

| Fluorescent materials | Useful in sensors and imaging agents |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 3-(2-Acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antibiotic candidate .

Case Study 2: Anti-inflammatory Mechanism

A study involving human cell lines demonstrated that treatment with the compound resulted in a decrease in the expression of TNF-alpha and IL-6 cytokines. This suggests that the compound may modulate inflammatory responses effectively, making it suitable for further investigation as an anti-inflammatory drug .

Mechanism of Action

The mechanism of action of 3-(2-Acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares 3-(2-Acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole with structurally analogous 1,2,4-oxadiazoles, focusing on substituent effects, physicochemical properties, and applications.

Halogen-Substituted Analogs

Key Findings :

- Halogen atoms (Cl, Br) enhance intermolecular interactions (e.g., halogen bonding) and stability, as seen in the dichlorophenyl derivative’s crystal packing .

- Brominated thienyl analogs are prioritized in high-throughput pharmaceutical synthesis due to their reactivity and compatibility with cross-coupling reactions .

Nitro-Substituted Analogs

Key Findings :

- Nitro groups reduce electron density on the oxadiazole ring, increasing electrophilicity and reactivity in nucleophilic substitution reactions .

- The acetamido group in the target compound may improve solubility compared to purely nitro-substituted analogs.

Fluorophenyl Derivatives

Key Findings :

- Fluorine substitution balances lipophilicity and polarity, improving membrane permeability in drug candidates .

Heterocyclic and Aliphatic Variants

Key Findings :

- Bromomethyl and isocyanate derivatives serve as intermediates for further chemical modifications .

Biological Activity

3-(2-Acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Molecular Formula: C10H10N4O3

Molecular Weight: 234.21 g/mol

IUPAC Name: 3-(2-acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole

Canonical SMILES: CC(=O)N1C(=NOC2=C(N1)C(=C(C=C2)C)N(=O)=O)C(=O)N

Synthesis

The synthesis of 3-(2-acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. The process generally includes:

- Formation of the oxadiazole ring through cyclization reactions.

- Introduction of the acetamido and nitro groups via electrophilic aromatic substitution methods.

Biological Activity

The biological activities associated with 3-(2-acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole are extensive and include:

Antibacterial Activity

Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. A study evaluated the compound's efficacy against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method. Results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Comparison Drug (Gentamicin) |

|---|---|---|

| Staphylococcus aureus | 50 | 10 |

| Escherichia coli | 25 | 5 |

| Klebsiella pneumoniae | 100 | 20 |

Anticancer Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. In vitro studies have reported IC50 values in the micromolar range for several cancer types.

The biological activity of 3-(2-acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation: It has been suggested that this compound can modulate receptor activity linked to inflammation and cancer progression.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Antibacterial Efficacy Study:

- Conducted on a panel of clinical isolates.

- Demonstrated superior activity against resistant strains compared to traditional antibiotics.

-

Cancer Cell Line Study:

- Tested on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

- Showed a dose-dependent increase in apoptosis markers.

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Nitration : Introduce the nitro group to the phenyl ring using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Acetylation : Protect the amine group via acetylation using acetic anhydride in a basic medium (e.g., pyridine).

Cyclization : Form the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with carboxylic acid derivatives, often catalyzed by Lewis acids (e.g., europium nitrate, as in lanthanide-catalyzed reactions) .

Purification steps may include recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Reaction progress is monitored via TLC, and structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., acetamido NH at δ 2.0–2.2 ppm, aromatic protons from nitrophenyl at δ 7.5–8.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and oxadiazole ring carbons .

- Mass Spectrometry (MS) : HRMS provides exact mass (e.g., [M+H]⁺) to verify molecular formula.

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- Elemental Analysis : Validates C/H/N/O percentages (±0.4% tolerance) .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (e.g., MIC against Staphylococcus aureus or Escherichia coli) .

- Anticancer Potential : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity .

- Enzyme Inhibition : Test inhibition of target enzymes (e.g., COX-2 or kinases) via fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Orthogonal Assays : Validate results using alternative methods (e.g., fluorescence-based vs. luminescence assays) .

- Purity Verification : Recheck compound purity via HPLC (>95%) to exclude impurities as confounding factors .

- Structural Analog Comparison : Test derivatives (e.g., varying substituents on the phenyl ring) to identify structure-activity relationships (SAR) .

Q. What advanced strategies elucidate the mechanism of action of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or receptors) .

- X-ray Crystallography : Co-crystallize the compound with its target protein and refine structures using SHELX .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?

- Methodological Answer :

- Lipophilicity Adjustment : Modify substituents (e.g., replace nitro with methoxy groups) to alter logP values, guided by computational tools like MarvinSketch .

- Metabolic Stability : Assess hepatic metabolism using microsomal assays (e.g., human liver microsomes) and introduce steric hindrance to reduce CYP450-mediated degradation .

- Permeability Testing : Use Caco-2 cell monolayers to predict intestinal absorption .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve electron density of the nitro and acetamido groups.

- Refinement : Apply SHELXL for anisotropic refinement, addressing potential twinning or disorder in the oxadiazole ring .

Q. How can scale-up synthesis be optimized without compromising yield or purity?

- Methodological Answer :

- Reaction Engineering : Use flow chemistry to control exothermic steps (e.g., nitration) and improve heat dissipation.

- Catalyst Recycling : Employ immobilized Lewis acid catalysts (e.g., Eu-doped silica) to reduce waste .

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .

Q. What methodologies are recommended for comprehensive toxicity profiling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.